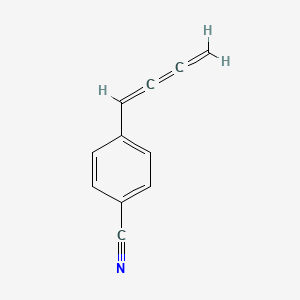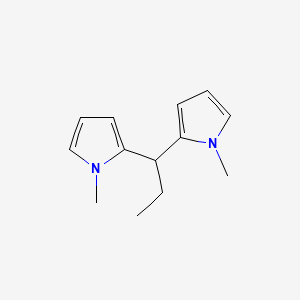
2,2'-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is a chemical compound known for its unique structure and properties It consists of two 1-methyl-1H-pyrrole units connected by a propane-1,1-diyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) typically involves the reaction of 1-methyl-1H-pyrrole with a suitable propane-1,1-diyl precursor. One common method involves the use of 5,5′-(propane-2,2-diyl) bis(1H-pyrrole-2-carbaldehyde) in ethanol, which is then reacted with isonicotinic acid hydrazide under reflux conditions for 12 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting provides a basis for potential scale-up processes, which would involve optimizing reaction conditions and using appropriate catalysts to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The pyrrole rings can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the pyrrole rings.
Aplicaciones Científicas De Investigación
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) involves its interaction with various molecular targets. The pyrrole rings can engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. These interactions play a crucial role in its chemical and biological activities.
Comparación Con Compuestos Similares
Similar Compounds
2,2′-(2-Oxopropane-1,3-diyl)bis-(2-hydroxy-1H-indene-1,3(2H)-dione): This compound has a similar propane-1,1-diyl bridge but different functional groups, leading to distinct properties and applications.
N′,N‴-((propane-2,2-diylbis(1H-pyrrole-5,2-diyl))bis(methaneylylidene))-di(isonicotinohydrazide):
Uniqueness
2,2’-(Propane-1,1-diyl)bis(1-methyl-1H-pyrrole) is unique due to its specific combination of pyrrole units and the propane-1,1-diyl bridge. This structure imparts distinct chemical properties, making it valuable for various research applications.
Propiedades
Número CAS |
921624-97-7 |
|---|---|
Fórmula molecular |
C13H18N2 |
Peso molecular |
202.30 g/mol |
Nombre IUPAC |
1-methyl-2-[1-(1-methylpyrrol-2-yl)propyl]pyrrole |
InChI |
InChI=1S/C13H18N2/c1-4-11(12-7-5-9-14(12)2)13-8-6-10-15(13)3/h5-11H,4H2,1-3H3 |
Clave InChI |
LBEDWPZAZFPCGX-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CN1C)C2=CC=CN2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




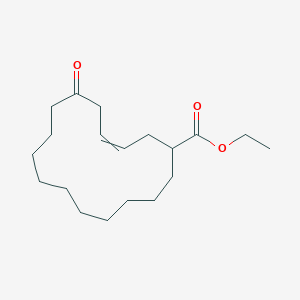
![1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)](/img/structure/B14196581.png)
silane](/img/structure/B14196595.png)
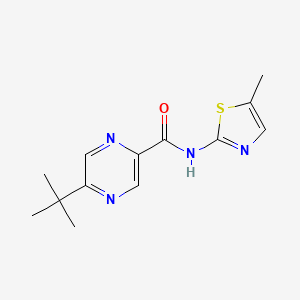
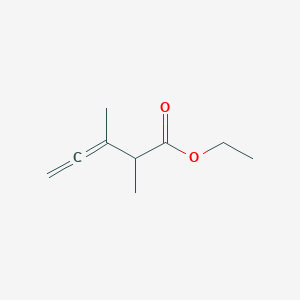




![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)
![1-[(Naphthalen-2-yl)methyl]-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14196649.png)
